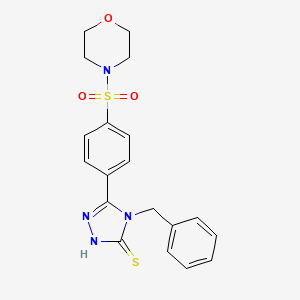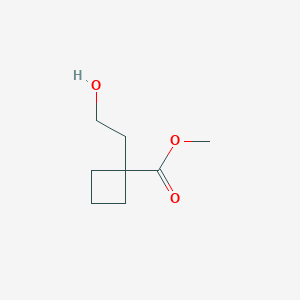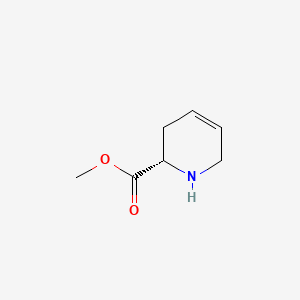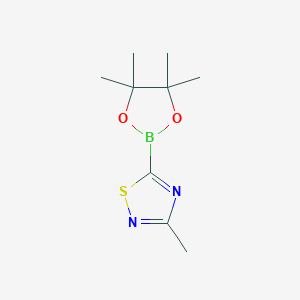
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with nitriles under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or boronate ester as the coupling partner.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to achieve high-purity products.
化学反应分析
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the boronate ester group, leading to different products.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives or boronic acids.
Substitution: Various substituted thiadiazole derivatives depending on the coupling partner used.
科学研究应用
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
作用机制
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole depends on its application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Catalysis: In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the formation of a transient palladium complex.
相似化合物的比较
Similar Compounds
3-Methyl-1,2,4-thiadiazole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
5-Bromo-3-methyl-1,2,4-thiadiazole: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole: Similar structure but with a triazole ring, offering different chemical properties and applications.
Uniqueness
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is unique due to the presence of both the thiadiazole ring and the boronate ester group, which confer distinct reactivity and versatility in synthetic applications
属性
分子式 |
C9H15BN2O2S |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H15BN2O2S/c1-6-11-7(15-12-6)10-13-8(2,3)9(4,5)14-10/h1-5H3 |
InChI 键 |
YEPMTHWTETYHFI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


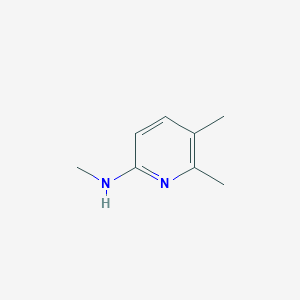
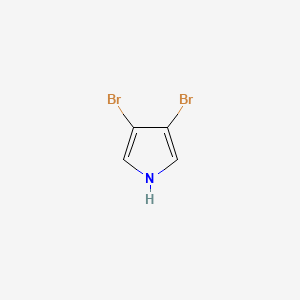
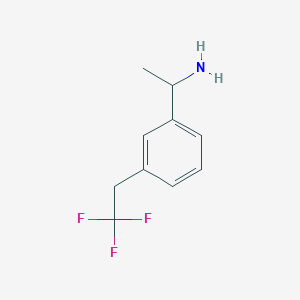
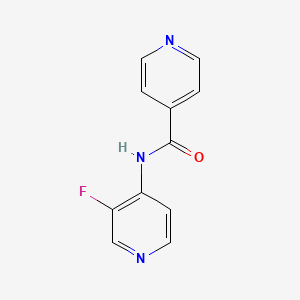
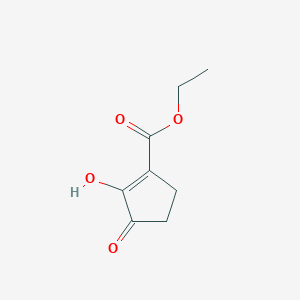
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
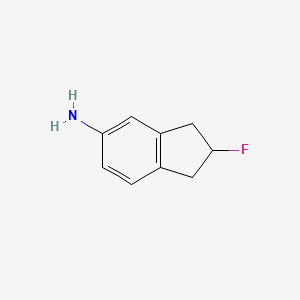
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
